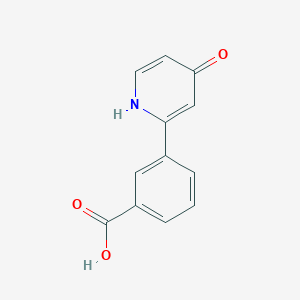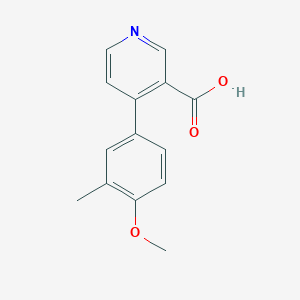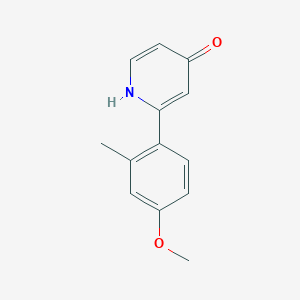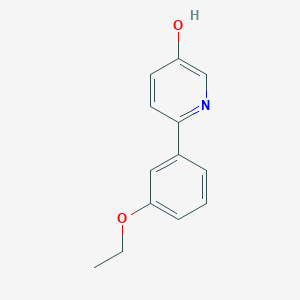
6-Amino-3-(2-methoxy-5-methylphenyl)picolinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-3-(2-methoxy-5-methylphenyl)picolinic acid, also known as 6-AMPMPA, is an organic compound belonging to the class of hydroxycarboxylic acids. It is a white to off-white crystalline powder, with a melting point of 257-258°C, and a molecular formula of C10H10N2O3. 6-AMPMPA is an important intermediate in the synthesis of various pharmaceuticals and other compounds.
Wirkmechanismus
The mechanism of action of 6-Amino-3-(2-methoxy-5-methylphenyl)picolinic acid, 95% is not well understood. However, it is believed that its reactivity is due to its ability to form a stable cationic species, which can then be used as a nucleophile in a variety of reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Amino-3-(2-methoxy-5-methylphenyl)picolinic acid, 95% are not well understood. However, it is believed that it may have some anti-inflammatory and anti-tumor properties. In addition, it has been shown to inhibit the growth of some cancer cell lines, suggesting that it may have some anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-Amino-3-(2-methoxy-5-methylphenyl)picolinic acid, 95% in laboratory experiments include its low cost, ease of synthesis, and its ability to form stable cationic species. The main limitation of using 6-Amino-3-(2-methoxy-5-methylphenyl)picolinic acid, 95% in laboratory experiments is its limited reactivity, which can make it difficult to use in some reactions.
Zukünftige Richtungen
Some potential future directions for 6-Amino-3-(2-methoxy-5-methylphenyl)picolinic acid, 95% include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of new drugs and other compounds. In addition, further research into its mechanism of action and reactivity could lead to the development of new synthetic methods for its use in laboratory experiments. Finally, further research into its potential anti-cancer properties could lead to the development of new treatments for cancer.
Synthesemethoden
6-Amino-3-(2-methoxy-5-methylphenyl)picolinic acid, 95% is synthesized from the reaction of 2-methoxy-5-methylphenylacetic acid with ammonia in the presence of anhydrous aluminium chloride as a catalyst. The reaction is typically performed at a temperature of 140°C for 6-8 hours. The resulting product is then purified by recrystallization, resulting in a white to off-white crystalline powder.
Wissenschaftliche Forschungsanwendungen
6-Amino-3-(2-methoxy-5-methylphenyl)picolinic acid, 95% has been widely studied as an intermediate in the synthesis of various pharmaceuticals and other compounds. It has been used in the synthesis of a variety of drugs, including anti-inflammatory agents, anticonvulsants, and anti-tumor drugs. It has also been used in the synthesis of a number of organic compounds, such as pyridines and quinolines.
Eigenschaften
IUPAC Name |
6-amino-3-(2-methoxy-5-methylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-8-3-5-11(19-2)10(7-8)9-4-6-12(15)16-13(9)14(17)18/h3-7H,1-2H3,(H2,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBCPYGVSVMQSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=C(N=C(C=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-(2-methoxy-5-methylphenyl)picolinic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














